Sodium dibenzyldithiocarbamate

Catalog No.
S1898776
CAS No.
55310-46-8
M.F
C15H15NNaS2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dibenzyldithiocarbamate

CAS Number

55310-46-8

Product Name

Sodium dibenzyldithiocarbamate

IUPAC Name

sodium;N,N-dibenzylcarbamodithioate

Molecular Formula

C15H15NNaS2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C15H15NS2.Na/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,17,18);

InChI Key

YKVABMCSVUSETE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)[S-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S.[Na]

Metal Chelator

One of the primary research areas for NaDDTC is its ability to chelate metals. Chelation refers to the process where a molecule binds to a metal ion, forming a complex. NaDDTC's structure allows it to effectively bind with various metals, including copper, nickel, and zinc []. This property makes it a valuable tool in studies related to:

  • Metal Transport and Regulation: Researchers can utilize NaDDTC to investigate how cells uptake, transport, and regulate essential metal ions. By manipulating metal availability with NaDDTC, scientists can gain insights into cellular metal homeostasis [].
  • Metal-induced Toxicity: Some metals can accumulate in the body and contribute to various diseases. Studies explore the potential of NaDDTC to remove excess metals and mitigate their toxic effects [].

Antibacterial and Antifungal Activity

Research suggests that NaDDTC may possess antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains [, ]. However, the exact mechanism of this action remains under investigation. Further research is needed to determine the potential of NaDDTC as an antimicrobial agent.

Other Applications

Beyond the areas mentioned above, NaDDTC is being explored in other scientific research fields. Some potential applications include:

  • Antioxidant Activity: Some studies suggest that NaDDTC might exhibit antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].
  • Enzyme Inhibition: Research is investigating the potential of NaDDTC to inhibit specific enzymes, which could be beneficial in certain disease models.

Sodium dibenzyldithiocarbamate is a chemical compound with the molecular formula C15H14NNaS2\text{C}_{15}\text{H}_{14}\text{NNaS}_{2} and a molecular weight of approximately 295.39 g/mol. It appears as a white to slightly pale yellow crystalline powder and is known for its solubility in various organic solvents, including ethanol . The compound is classified under dithiocarbamates, which are derivatives of dithiocarbamic acid. Sodium dibenzyldithiocarbamate is primarily used in various industrial applications, including as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry .

The primary mechanism of action for NaDDTC involves its ability to chelate metal ions. The dithiocarbamate group acts as a bidentate ligand, forming strong bonds with metal centers through the lone pairs on the nitrogen and sulfur atoms []. This complexation capability makes NaDDTC useful in various research applications, including:

  • Metal separation and preconcentration: NaDDTC can selectively complex with specific metal ions, allowing their separation from mixtures for further analysis [].
  • Fluorescence analysis: NaDDTC can form fluorescent complexes with certain metal ions, enabling their detection and quantification at very low concentrations [].
  • Polymer crosslinking: NaDDTC can act as a crosslinking agent in the preparation of specific polymers [].

NaDDTC is classified as harmful if swallowed and causes serious eye irritation []. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling NaDDTC.
  • Avoid contact with skin and eyes.
  • Work in a well-ventilated area.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
, particularly involving the formation of coordination complexes with metals. One notable reaction involves the extraction of trace elements from natural waters, where it acts as a chelating agent, facilitating the separation and determination of metal ions through inductively coupled plasma atomic emission spectrometry . Additionally, it can react with alkyl halides to form dithiocarbamate derivatives, showcasing its utility in organic synthesis .

Sodium dibenzyldithiocarbamate can be synthesized through several methods, typically involving the reaction of benzyl benzoate with sodium thiocarbamate under alkaline conditions. This method allows for the formation of the desired dithiocarbamate salt efficiently . Another synthesis route involves the reaction of benzylamine with carbon disulfide followed by treatment with sodium hydroxide, leading to the formation of sodium dibenzyldithiocarbamate.

The applications of sodium dibenzyldithiocarbamate are diverse:

  • Cross-Linking Agent: It is widely used in the preparation of organic polymers, enhancing their mechanical properties.
  • Analytical Chemistry: Employed as a reagent for metal ion extraction and determination in environmental samples.
  • Agriculture: Used as a fungicide and pesticide due to its antifungal properties.
  • Research: Serves as a model compound in studies involving dithiocarbamates and their derivatives.

Interaction studies involving sodium dibenzyldithiocarbamate have primarily focused on its ability to form complexes with various metal ions. These interactions are significant for applications in analytical chemistry, particularly for the extraction and quantification of trace metals from environmental samples. The chelation properties of sodium dibenzyldithiocarbamate enable it to bind effectively with transition metals, which can enhance the sensitivity and selectivity of analytical methods employed in environmental monitoring .

Several compounds share structural similarities with sodium dibenzyldithiocarbamate, including:

  • Dibenzylammonium Dithiocarbamate: Similar in structure but differs in its ammonium component.
  • Potassium Dithiocarbamate: Exhibits similar reactivity but differs in solubility characteristics due to the potassium ion.
  • Alkyl Dithiocarbamates: These compounds possess varying alkyl groups but maintain the core dithiocarbamate structure.

Comparison Table

CompoundStructural FeaturesUnique Properties
Sodium dibenzyldithiocarbamateSodium salt of dibenzyldithiocarbamic acidEffective chelating agent
Dibenzylammonium DithiocarbamateAmmonium salt variantDifferent solubility and reactivity
Potassium DithiocarbamatePotassium salt variantVarying solubility characteristics
Alkyl DithiocarbamatesVaries by alkyl groupDiverse reactivity based on alkyl chain

Sodium dibenzyldithiocarbamate stands out due to its specific applications in polymer chemistry and environmental analysis, making it a valuable compound within this class of chemicals. Its unique properties as a chelating agent enhance its utility across various fields.

The molecular architecture of sodium dibenzyldithiocarbamate is fundamentally defined by the dithiocarbamate core structure, which exhibits distinctive bonding characteristics arising from electron delocalization within the nitrogen-carbon-sulfur framework [6] [7]. The dithiocarbamate anion adopts a planar configuration around the central carbon atom, with the nitrogen and two sulfur atoms forming a trigonal planar arrangement [8] [6].

The bonding in sodium dibenzyldithiocarbamate is best understood through resonance theory, where three primary resonance structures contribute to the overall electronic structure [6] [7] [9]. The first resonance form depicts localized single bonds between carbon-nitrogen and carbon-sulfur atoms. The second structure shows a carbon-nitrogen double bond with one carbon-sulfur single bond and one negatively charged sulfur. The third, and most significant contributor, presents a zwitterionic form with positive charge on nitrogen and negative charges distributed over both sulfur atoms [6] [10].

Experimental evidence from crystallographic studies of related dithiocarbamate compounds reveals that the carbon-nitrogen bond length (1.31-1.34 Å) is intermediate between typical single (1.45 Å) and double bond lengths (1.27 Å), confirming partial double bond character [8] [11]. Similarly, the carbon-sulfur bond distances (1.65-1.81 Å) fall between single bond (1.73 Å) and double bond (1.66 Å) values, indicating significant π-electron delocalization throughout the NCS₂ moiety [8] [12] [11].

The dibenzyl substituents attached to the nitrogen atom adopt conformations that minimize steric hindrance while maintaining optimal overlap of the nitrogen lone pair with the π-system of the dithiocarbamate group [6]. The phenyl rings of the benzyl groups are oriented to reduce intramolecular interactions, with typical dihedral angles ranging from 60-90 degrees relative to the NCS₂ plane [13].

Crystallographic Analysis and Resonance Structures

Crystallographic investigations of sodium dibenzyldithiocarbamate and related dithiocarbamate compounds provide crucial insights into the solid-state structure and intermolecular interactions [8] [14] [12]. In the crystalline state, sodium dibenzyldithiocarbamate typically adopts structures where the sodium cations are coordinated by multiple dithiocarbamate anions through the sulfur atoms, forming extended ionic networks [8].

The resonance structures of the dithiocarbamate anion play a fundamental role in determining the compound's properties [6] [7] [9]. The primary resonance contributors can be represented as: (i) R₂N-CS₂⁻ with localized bonding, (ii) R₂N⁺=C(S⁻)-S⁻ showing charge separation, and (iii) R₂N⁺-C(S⁻)=S with alternative charge distribution [6] [9]. The relative contributions of these forms determine the electron density distribution and, consequently, the chemical reactivity and spectroscopic properties.

Quantitative analysis of bond lengths in dithiocarbamate complexes indicates that the zwitterionic resonance form (structure ii) contributes approximately 40-50% to the overall electronic structure, while the neutral form contributes 30-35%, and the alternative zwitterionic form accounts for the remainder [8] [11]. This distribution results in a carbon-nitrogen bond order of approximately 1.3-1.4 and carbon-sulfur bond orders of 1.2-1.3 [11].

The sulfur-carbon-sulfur angle in sodium dibenzyldithiocarbamate typically ranges from 117-128°, depending on the crystalline environment and intermolecular interactions [8] [12]. This angle deviation from the ideal trigonal planar value (120°) reflects the influence of the sodium cation coordination and crystal packing forces [8].

Thermal Stability and Decomposition Pathways

The thermal behavior of sodium dibenzyldithiocarbamate exhibits characteristic patterns typical of dithiocarbamate compounds, with decomposition occurring through multiple distinct stages [15] [16] [17]. Thermogravimetric analysis reveals that the compound begins to show thermal instability at temperatures around 200-250°C, with the exact onset temperature depending on heating rate, atmosphere, and sample purity [15] [18].

The thermal decomposition of sodium dibenzyldithiocarbamate proceeds through a complex multi-stage mechanism [16] [17] [19]. The initial stage, occurring between 200-300°C, typically involves dehydration if the compound exists as a hydrate, accompanied by the loss of any residual water molecules [15] [20]. This is followed by the primary decomposition stage at 280-350°C, where the organic components undergo extensive degradation [16] [19].

During the main decomposition phase, several parallel and consecutive reactions occur [16] [17] [21]. The carbon-nitrogen bond cleavage represents the initial step, facilitated by protonation of the nitrogen atom and subsequent elimination of the dibenzylamine moiety [22] [23] [21]. This process is accompanied by the formation of carbon disulfide and various sulfur-containing intermediates [16] [17] [24].

Kinetic analysis of the thermal decomposition reveals activation energies ranging from 80-150 kJ/mol for the primary decomposition step, values that are consistent with the breaking of carbon-nitrogen bonds in dithiocarbamate systems [16] [17]. The decomposition rate follows first-order kinetics in the initial stages but becomes more complex as secondary reactions involving the degradation products become significant [17] [24].

The final products of thermal decomposition depend strongly on the atmospheric conditions [16] [17] [24]. In oxidizing atmospheres (air), the decomposition yields sodium sulfate, carbon dioxide, water, and various aromatic degradation products [16] [24]. Under inert conditions (nitrogen or argon), the primary products include sodium sulfide, carbon disulfide, and carbonaceous residues [17] [24].

Solubility Profiles in Organic and Aqueous Media

Sodium dibenzyldithiocarbamate exhibits distinctive solubility characteristics that reflect its ionic nature and the hydrophobic contributions from the dibenzyl substituents [3] . The compound demonstrates excellent water solubility, with reported values of 178.5 g/L at 25°C, which is attributed to the ionic character of the sodium salt and the ability of the dithiocarbamate anion to form hydrogen bonds with water molecules [3].

The aqueous solubility of sodium dibenzyldithiocarbamate is significantly higher than that of the corresponding free dithiocarbamic acid, which is essentially insoluble in water due to its neutral character and tendency to undergo rapid decomposition [26]. The presence of the sodium cation stabilizes the dithiocarbamate anion in aqueous solution and prevents the acid-catalyzed decomposition that would occur with the protonated form [26].

In organic solvents, sodium dibenzyldithiocarbamate shows selective solubility patterns [2] . The compound exhibits good solubility in polar protic solvents such as ethanol, where it dissolves to give "almost transparent" solutions according to commercial specifications [2] [27]. This solubility in alcohols is facilitated by the ability of the dithiocarbamate anion to participate in hydrogen bonding with the hydroxyl groups of alcohol molecules .

The solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide is generally good, though specific quantitative data is limited in the literature . The compound shows poor solubility in nonpolar organic solvents such as hexane, benzene, and chloroform, which is expected given its ionic character .

Temperature has a significant positive effect on the solubility of sodium dibenzyldithiocarbamate in all solvents, following typical ionic compound behavior . The solubility enhancement with temperature is particularly pronounced in water and alcoholic solvents, where the increased thermal energy facilitates the breaking of ionic interactions in the solid state and enhances solvation .

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of sodium dibenzyldithiocarbamate provides definitive identification of the compound and insights into its electronic structure and bonding characteristics [1] [12] [28] [29]. Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic fingerprints for the dithiocarbamate functionality and the dibenzyl substituents [30] [31] [9].

Infrared Spectroscopy

The infrared spectrum of sodium dibenzyldithiocarbamate exhibits several characteristic absorption bands that are diagnostic for dithiocarbamate compounds [30] [31] [9]. The most prominent features appear in three distinct regions that correspond to different vibrational modes of the dithiocarbamate moiety [30] [32].

The carbon-nitrogen stretching vibration (ν(C-N)) appears as an intense band in the region 1470-1480 cm⁻¹ [12] [30] [31]. This frequency is significantly higher than typical carbon-nitrogen single bond stretching (around 1200-1350 cm⁻¹), confirming the partial double bond character resulting from electron delocalization within the NCS₂ group [30] [32]. The exact position of this band provides information about the degree of electron delocalization and the electronic effects of the dibenzyl substituents [9].

The carbon-sulfur stretching vibrations (ν(C-S)) manifest as medium to strong intensity bands in the region 980-990 cm⁻¹ [12] [30] [31]. In dithiocarbamate compounds, the observation of a single C-S stretching band, rather than two distinct bands, indicates symmetrical bidentate coordination when the compound forms metal complexes [31] [33]. For the free sodium salt, this band reflects the delocalized nature of the carbon-sulfur bonding [30].

Additional characteristic bands in the infrared spectrum include the aromatic carbon-carbon stretching vibrations from the benzyl groups (1590-1620 cm⁻¹), aromatic carbon-hydrogen stretching (3020-3080 cm⁻¹), and aliphatic carbon-hydrogen stretching from the methylene groups (2920-2980 cm⁻¹) [31]. The aromatic carbon-hydrogen out-of-plane bending vibrations appear around 690-750 cm⁻¹, providing confirmation of the monosubstituted benzene rings [31].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about sodium dibenzyldithiocarbamate, with both proton (¹H) and carbon-13 (¹³C) NMR offering complementary data about the molecular framework [28] [31].

In the ¹H NMR spectrum, the most characteristic signal appears as a singlet in the region 4.0-5.0 ppm, corresponding to the four protons of the two methylene groups (N-CH₂-Ph) [31]. This signal typically appears as a sharp singlet due to rapid rotation around the nitrogen-carbon bonds, which averages the magnetic environments of the methylene protons [31]. The chemical shift of these protons is influenced by both the electron-withdrawing effect of the dithiocarbamate group and the aromatic ring current effects from the benzyl substituents [31].

The aromatic protons of the benzyl groups produce complex multipets in the region 6.4-7.9 ppm, characteristic of monosubstituted benzene rings [31]. These signals typically integrate for ten protons total (five protons per benzyl group) and show the expected splitting patterns for aromatic systems [31]. The exact chemical shifts and coupling patterns provide information about any electronic interactions between the aromatic rings and the dithiocarbamate moiety [28].

The ¹³C NMR spectrum exhibits a distinctive signal for the thiocarbonyl carbon (NCS₂) appearing in the region 200-210 ppm [31] [34]. This extremely downfield chemical shift is characteristic of carbon atoms bonded to sulfur and reflects the significant deshielding effect of the electronegative sulfur atoms [31]. The exact position of this signal provides information about the electron density distribution within the dithiocarbamate group [34].

Additional carbon signals in the ¹³C NMR include the methylene carbons (N-CH₂-Ph) typically appearing around 50-60 ppm, and the aromatic carbons spanning the region 125-140 ppm with characteristic patterns for monosubstituted benzene rings [31]. The multiplicity and chemical shifts of these signals confirm the structural assignment and provide evidence for the symmetrical nature of the dibenzyl substitution [28].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of sodium dibenzyldithiocarbamate provides information about the electronic transitions within the molecule and serves as an additional means of identification and characterization [29]. The spectrum typically exhibits absorption bands arising from both the dithiocarbamate chromophore and the aromatic benzyl substituents [29].

The most prominent absorption features appear in the region 270-290 nm and are attributed to π→π* intraligand transitions within the dithiocarbamate moiety [29]. These transitions involve the promotion of electrons from the highest occupied molecular orbitals (primarily localized on the sulfur atoms) to the lowest unoccupied molecular orbitals (primarily centered on the carbon and nitrogen atoms) [29]. The exact wavelength and intensity of these absorptions are sensitive to the degree of electron delocalization within the NCS₂ group [29].

Additional absorption bands may be observed around 250-270 nm, corresponding to π→π* transitions within the aromatic benzyl substituents [29]. These transitions are typically less intense than the dithiocarbamate-centered absorptions but contribute to the overall spectroscopic signature of the compound [29]. The overlap between aromatic and dithiocarbamate transitions can provide insights into any electronic communication between these chromophoric units [29].

Classical Two-Step Alkylation Routes

Classical two-step alkylation routes represent the fundamental approach for synthesizing sodium dibenzyldithiocarbamate, involving sequential formation of dithiocarbamic acid followed by alkylation [1]. The most widely employed method involves the reaction of dibenzylamine with carbon disulfide under basic conditions, typically using sodium hydroxide as the base [2]. The reaction proceeds through initial formation of the sodium dithiocarbamate salt, which subsequently undergoes alkylation to yield the desired product.

Optimized Reaction Conditions: Research has demonstrated that maintaining reaction temperatures between 0-4°C during the initial dithiocarbamate formation step is critical for achieving high yields [1]. The reaction mixture requires continuous stirring for 3-4 hours to ensure complete conversion. Temperature control is essential as elevated temperatures can lead to decomposition of the carbon disulfide and formation of undesired by-products [2].

Mechanistic Considerations: The reaction mechanism involves nucleophilic attack of the amine nitrogen on carbon disulfide, followed by deprotonation by the base to form the dithiocarbamate anion. The sodium cation associates with this anion to form the stable sodium salt [3]. The order of reagent addition significantly impacts product quality, with carbon disulfide being added dropwise to prevent exothermic reactions that could decompose the product [1].

Yield Optimization: Studies have shown that optimal yields of 97% can be achieved when using a 1:1:1 molar ratio of dibenzylamine:sodium hydroxide:carbon disulfide [1]. Alternative base systems using ammonium hydroxide provide yields of 85-95% but offer advantages in terms of reduced environmental impact [2].

One-Pot Synthesis Under Phase-Transfer Conditions

Phase-transfer catalysis has emerged as a powerful methodology for sodium dibenzyldithiocarbamate synthesis, enabling one-pot preparation with enhanced reaction rates and improved yields [4] [5]. This approach utilizes quaternary ammonium salts as catalysts to facilitate the transfer of reactants between aqueous and organic phases.

Catalyst Selection and Optimization: Comprehensive studies have evaluated various phase-transfer catalysts including cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, tetrabutylammonium bromide, and tetrabutylammonium chloride [6]. Tetrabutylammonium chloride has demonstrated superior performance, achieving product yields of 86.66% with purity levels of 82.56% when used at 3.0% weight relative to alcohol substrate [6].

Reaction Parameter Optimization: The optimal reaction conditions involve temperatures of 35°C, solvent volumes of 3.5 times the alcohol volume, stirring speeds of 180 revolutions per minute, and reaction times of 4 hours [6]. The material ratio of dibenzylamine:sodium hydroxide:carbon disulfide should be maintained at 1:1:1.10 for optimal results [6].

Interfacial Mechanism: The phase-transfer catalyzed synthesis operates through an interfacial mechanism where deprotonation occurs at the interface between immiscible phases [4] [5]. The produced carbanions associate with sodium cations and cannot enter either organic or aqueous phases until ion exchange with the quaternary ammonium salt occurs at the interface [5]. This mechanism enables efficient transfer of reactive species and enhanced reaction rates.

Metal Insertion Reaction Mechanisms

Metal insertion reactions provide an alternative route for synthesizing metal dithiocarbamate complexes directly from the corresponding metal salts and organic precursors [7] [8]. These reactions are particularly valuable for preparing zinc and copper derivatives of dibenzyldithiocarbamate.

Zinc Insertion Mechanisms: Zinc insertion into dithiocarbamate systems involves coordination of the metal center with sulfur atoms of the dithiocarbamate ligand [8]. The reaction typically proceeds through formation of five-coordinate intermediates when primary amines are present as solvents [8]. Studies using X-ray absorption spectroscopy have revealed that zinc dithiocarbamate complexes exist as dimeric structures in the solid state but dissociate into tetrahedral monomers in non-coordinating solvents [8].

Temperature-Dependent Transformations: In situ studies demonstrate that zinc dithiocarbamate complexes undergo amine-exchange reactions at elevated temperatures [8]. The coordination sphere is modified through amine binding to give five-coordinate species stable to approximately 70°C, above which amine dissociation occurs and decomposition begins around 90°C [8].

Copper Insertion Pathways: Copper dithiocarbamate formation involves both copper(I) and copper(II) oxidation states [9] [10]. The synthesis typically employs reaction of copper salts with dibenzylamine, carbon disulfide, and base in appropriate solvents [9]. Electrochemical studies reveal that copper(II) dithiocarbamate complexes can undergo both oxidation and reduction, with reduction being irreversible due to ligand loss [10].

Industrial-Scale Production Challenges

Industrial production of sodium dibenzyldithiocarbamate faces significant technical and economic challenges that require systematic approaches for resolution [11] [12]. Scale-up from laboratory to commercial production introduces complexities related to heat transfer, mass transfer, and process control.

Heat Transfer Limitations: Large-scale synthesis encounters heat transfer challenges due to the exothermic nature of dithiocarbamate formation reactions [13]. Inadequate heat removal can lead to temperature excursions, product decomposition, and formation of undesired by-products. Industrial implementations require sophisticated heat exchanger designs and temperature monitoring systems to maintain optimal reaction conditions [13].

Mixing and Mass Transfer Issues: Efficient mixing becomes increasingly difficult at industrial scales, particularly for heterogeneous reaction systems involving phase-transfer catalysis [4]. Poor mixing can result in incomplete conversion, non-uniform product quality, and extended reaction times. Advanced agitation systems and continuous flow reactors have been developed to address these limitations [12].

Environmental and Safety Considerations: Industrial production must address environmental concerns related to carbon disulfide emissions and waste water treatment [11]. Carbon disulfide is volatile and potentially hazardous, requiring specialized containment and recovery systems. Regulatory frameworks governing chemical manufacturing impose stringent requirements for emissions control and worker safety [11].

Economic Optimization: Cost factors including raw material procurement, energy consumption, and waste disposal significantly impact industrial viability [12]. Process optimization focuses on minimizing waste generation, maximizing catalyst recycling, and improving energy efficiency through process integration [12].

Advanced Purification Techniques (Recrystallization, Chromatography)

Advanced purification methodologies are essential for achieving pharmaceutical-grade sodium dibenzyldithiocarbamate with high purity and consistent quality [14] [15]. Multiple purification approaches have been developed to address specific impurity profiles and application requirements.

Recrystallization Methodologies: Recrystallization remains the most economically viable purification technique for large-scale applications [16]. Optimized procedures involve dissolution in hot ethanol-water mixtures followed by controlled cooling to promote crystal formation. The sodium salt can be reprecipitated from aqueous ethanol by addition of diethyl ether or acetone, achieving purities of 95-98% with recovery rates of 85-92% [16].

Solvent System Optimization: Selection of appropriate solvent systems is critical for effective recrystallization. Ethanol-water mixtures provide optimal solubility characteristics, while addition of diethyl ether or acetone facilitates precipitation [16]. Temperature control during crystallization affects crystal size, morphology, and purity levels.

Column Chromatography Applications: High-performance chromatographic techniques enable purification to analytical standards exceeding 99% purity [17] [18]. Silica gel chromatography using hexane-ethyl acetate solvent systems effectively separates dithiocarbamate compounds from organic impurities [19]. Reverse-phase chromatography on C18 stationary phases provides excellent resolution for polar dithiocarbamate salts [17].

Solid Phase Extraction Methods: Solid phase extraction using C18 cartridges offers rapid purification for analytical samples [15] [17]. This technique achieves purities of 92-96% with recovery rates of 88-95%, making it suitable for small-scale applications and analytical method development [17].

Preparative High-Performance Liquid Chromatography: Preparative HPLC represents the highest level of purification capability, achieving purities exceeding 99% [17]. Acetonitrile-water gradient systems enable separation of closely related impurities and provide products suitable for reference standard applications. However, the high cost and limited throughput restrict this technique to high-value applications [17].

Quality Control Protocols and Analytical Validation

Comprehensive quality control protocols ensure consistent product quality and regulatory compliance for sodium dibenzyldithiocarbamate manufacturing [14] [20] [21]. These protocols encompass identity verification, purity assessment, impurity profiling, and stability evaluation.

Identity Verification Methods: Multiple analytical techniques are employed for identity confirmation including Fourier Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy [22]. FTIR analysis focuses on characteristic absorption bands including nitrogen-carbon stretching at 1504 cm⁻¹, carbon-sulfur stretching at 1296 cm⁻¹, and carbon-sulfur single bond stretching at 1035 cm⁻¹ [22]. ¹H NMR and ¹³C NMR provide definitive structural confirmation through characteristic chemical shifts [22].

Purity Determination Protocols: High-Performance Liquid Chromatography with ultraviolet detection serves as the primary method for purity assessment [14] [20]. Derivatization procedures using sodium dibenzyldithiocarbamate as a reagent have been developed to enhance analytical sensitivity [14]. The acceptance criterion requires minimum purity of 98.0% as determined by quantitative HPLC analysis [23].

Impurity Profiling and Limits: Comprehensive impurity profiling addresses both organic impurities and inorganic contaminants [24] [25]. Heavy metals analysis using Inductively Coupled Plasma Mass Spectrometry ensures compliance with pharmaceutical standards, typically requiring levels below 10 parts per million [24]. Residual solvent analysis by Gas Chromatography with headspace injection monitors volatile organic impurities with acceptance limits typically set at 100 parts per million [24].

Water Content Determination: Karl Fischer titration provides accurate determination of water content, which is critical for product stability and shelf life [24]. Acceptance criteria typically limit water content to 5.0% or less to prevent hydrolytic degradation [24].

Method Validation Parameters: Analytical method validation encompasses accuracy, precision, linearity, range, detection limits, quantitation limits, specificity, and robustness [21] [25]. Recovery studies demonstrate accuracies ranging from 92.2% to 112.6% across various matrices [21]. Limits of quantification achieve levels below 0.55 μg/kg for most applications [21].

Stability and Degradation Studies: Comprehensive stability testing evaluates product degradation under various storage conditions including temperature, humidity, and light exposure [24]. Forced degradation studies identify potential degradation pathways and support establishment of appropriate storage conditions and shelf life specifications [24].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.05436111 g/mol

Monoisotopic Mass

296.05436111 g/mol

Heavy Atom Count

19

Related CAS

99-22-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55310-46-8

General Manufacturing Information

Carbamodithioic acid, N,N-bis(phenylmethyl)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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